molecular formula C9H6F4O2 B1526597 3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid CAS No. 1070761-76-0

3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid

Cat. No. B1526597
M. Wt: 222.14 g/mol
InChI Key: JECYHAUUPAXQEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of coupling reactions. For instance, 4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Fluoro-4-(trifluoromethyl)benzoic acid has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 3-Fluoro-4-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 251.5±40.0 °C at 760 mmHg, and a flash point of 105.9±27.3 °C .

Scientific Research Applications

Molecular Properties and Metabolic Fate

  • An extensive study on substituted benzoic acids, including 3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid, has been conducted to understand their steric and electronic properties and their metabolic fate in rats. This research found that phase II glucuronidation or glycine conjugation reactions predominantly determine the metabolism of these compounds. Such insights are crucial for drug design, offering a deeper understanding of how these substances might be processed in biological systems (Ghauri et al., 1992).

Catalytic Fluorination

  • The development of mild, amide-directed fluorination techniques highlights the synthetic utility of fluorinated benzoic acid derivatives in medicinal chemistry. These methods allow for the selective introduction of fluorine atoms into molecules, significantly expanding the toolkit available for creating compounds with potential pharmaceutical applications (Groendyke et al., 2016).

Fluorination of Dicarbonyl Compounds

  • Research on the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid illustrates the methodological advancements in introducing fluorine atoms into complex organic molecules. This work is pertinent for synthesizing fluorinated intermediates, which are valuable in developing drugs and agrochemicals (Kitamura et al., 2011).

Replacement of Carboxylic Acid with Fluorine

  • A novel approach for the replacement of the carboxylic acid function with fluorine, termed fluorodecarboxylation, has been studied, providing a new pathway to synthesize fluorinated organic compounds. This process, facilitated by the reaction with xenon difluoride, offers a mechanism to incorporate fluorine into organic molecules, potentially altering their physical, chemical, and biological properties (Patrick et al., 1986).

Directed Lithiation

  • The directed lithiation of unprotected benzoic acids, including fluorinated derivatives, showcases an advanced synthetic strategy to functionalize benzoic acids at specific positions. This methodological development enables the precise modification of molecular structures for various applications in organic synthesis and material science (Bennetau et al., 1995).

Safety And Hazards

Safety data sheets suggest that similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-5(8(14)15)2-3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYHAUUPAXQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid

CAS RN

1070761-76-0
Record name 3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

25.0 g (120.1 mmol) of 3-fluoro-4-trifluoromethylbenzoic acid were dissolved in 250 ml of dry THF, and 100.9 ml (2.5M in hexane, 252.3 mmol) of n-butyllithium were added dropwise at a temperature of −40° C. The mixture was stirred for 3.5 h, and a solution of 51.2 g (360.4 mmol) of iodomethane in 50 ml of dry THF was then added. The mixture was stirred for 16 h, and after half an hour the temperature slowly increased to RT. For work-up, 150 ml of 1M HCl were added carefully. The mixture was extracted with diethyl ether, and the organic phase was then extracted with 1M NaOH. The aqueous phase was acidified and then extracted with diethyl ether. The organic phase was washed with water, dried and concentrated. The residue was triturated with n-heptane, and the solid was collected by filtration. What was isolated were 13.5 g of the pure product.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100.9 mL
Type
reactant
Reaction Step Two
Quantity
51.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
[Compound]
Name
pure product
Quantity
13.5 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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